molecular formula C11H8N4OS B1519984 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-64-0

2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B1519984
M. Wt: 244.27 g/mol
InChI Key: CKCOPPBCDQMNSE-UHFFFAOYSA-N
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Description

“2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound with a molecular weight of 244.28 . It is a solid substance and is a derivative of thiadiazole, which is useful in medicinal chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N4OS/c12-11-13-8-9 (17-11)7 (14-15-10 (8)16)6-4-2-1-3-5-6/h1-5H, (H2,12,13) (H,15,16) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its IR spectrum, 1H NMR spectrum, and 13C NMR spectrum have been reported .

Scientific Research Applications

Synthesis and Biological Activity

A series of novel 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds, characterized by 1H-NMR, 13C-NMR spectroscopy, and liquid chromatography–mass spectrometry, showed potential in vivo activities (Demchenko et al., 2015).

Antimicrobial Activity

Various derivatives of 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one have been explored for their antimicrobial activities. These compounds demonstrated effectiveness against a range of microorganisms, indicating their potential use in developing new antimicrobial agents (El-Mariah et al., 2006).

Antitumor Effects

Research has shown that thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, which can be synthesized from 2-aminothiazole and an appropriate aromatic aldehyde, exhibit in vitro antitumor activity against several human cancer cell lines. These compounds also showed significant Aurora A kinase and KSP inhibitory activities, comparable to standard drugs (El‐All et al., 2015).

Chemical Reactivity and Antimicrobial Properties

Studies have demonstrated that 2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one derivatives exhibit a range of chemical reactivities, leading to the formation of pyridazine and pyridine derivatives with antimicrobial properties. This highlights their potential applications in developing new pharmaceuticals (Mohareb et al., 2002).

Antioxidant Properties

Research into pyrimidine derivatives, which include the thiazolo[3,2-a]pyrimidine and thiazin-4(6H)-one classes, has revealed their potential as antioxidants. These findings suggest applications in fields where oxidative stress plays a critical role (Akbas et al., 2018).

Future Directions

Future research could focus on exploring the synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives, as these remain largely unexplored . Additionally, the development of novel TopI inhibitors to overcome the defects of current treatments has achieved considerable interest .

properties

IUPAC Name

2-amino-7-phenyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4OS/c12-11-13-8-9(17-11)7(14-15-10(8)16)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCOPPBCDQMNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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